

Theoretical studies on 5-Chloro-n-aminoindoline stability

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Compound of Interest

Compound Name: 5-Chloro-n-aminoindoline

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An In-depth Technical Guide: Theoretical Stability Analysis of **5-Chloro-N-aminoindoline** for Pharmaceutical Development

Abstract

5-Chloro-N-aminoindoline is a substituted indoline scaffold of significant interest in medicinal chemistry and drug development due to its potential as a versatile synthetic intermediate. The stability of such molecules is a critical determinant of their viability as drug candidates, influencing shelf-life, formulation strategies, and ultimately, patient safety. This technical guide provides a comprehensive theoretical framework for assessing the stability of **5-Chloro-N-aminoindoline**. Leveraging established principles of computational chemistry and drawing parallels from structurally related compounds, we predict its stability profile under various stress conditions, including hydrolysis, oxidation, and photolysis. This document is intended for researchers, chemists, and drug development professionals, offering predictive insights to guide experimental design, forced degradation studies, and the development of stable pharmaceutical formulations.

Introduction: The Imperative of Molecular Stability

The journey of a drug molecule from discovery to market is contingent upon a rigorous evaluation of its chemical and physical properties. Among these, stability is paramount. An unstable active pharmaceutical ingredient (API) can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable therapeutic outcomes.^[1] **5-Chloro-N-aminoindoline**, as a halogenated and N-aminated heterocyclic compound, presents a unique stability profile. The electron-withdrawing nature of the chlorine atom, combined with the reactive N-amino moiety, creates a molecule with multiple potential degradation pathways.

Theoretical and computational studies provide a powerful, resource-efficient means to anticipate these pathways before extensive experimental work is undertaken.^[2] By employing quantum chemical methods, we can probe the electronic structure, identify the most labile parts of the molecule, and model its decomposition under simulated stress conditions. This *in silico* approach accelerates development by focusing laboratory resources on the most probable areas of concern.

Theoretical Foundations for Stability Assessment

The prediction of molecular stability is grounded in quantum mechanics, with Density Functional Theory (DFT) serving as the predominant tool for systems of pharmaceutical interest.^[3] DFT offers an optimal balance of computational accuracy and efficiency, making it ideal for analyzing molecules of this type.

Quantum Chemical Methodologies

Modern stability assessments rely on a variety of DFT functionals and basis sets to model the electronic environment of a molecule accurately. The choice of method is critical for obtaining reliable predictive data.

Why DFT? DFT replaces the complex many-electron wavefunction with the electron density as the fundamental quantity, significantly reducing computational cost while still accounting for electron correlation—a key factor missing in simpler models like Hartree-Fock.^[3] Hybrid functionals, such as B3LYP and PBE0, which incorporate a portion of exact exchange from Hartree-Fock theory, have demonstrated high accuracy for a wide range of organic molecules.^{[4][5][6]} The inclusion of dispersion corrections (e.g., -D3) is crucial for accurately modeling non-covalent interactions that can influence stability, particularly in the solid state.^[6]

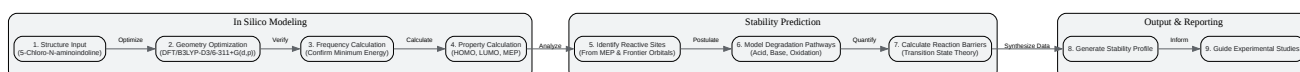
Table 1: Recommended Computational Methods for Stability Analysis

Parameter	Recommended Selection	Rationale
Software	Gaussian, ORCA, Spartan	Industry-standard quantum chemistry packages.
Method	Density Functional Theory (DFT)	Balances accuracy with computational cost for drug-sized molecules.[3]
Functional	B3LYP-D3, PBE0-D3, ω B97X-D	Proven hybrid and long-range corrected functionals for organic systems.[6]
Basis Set	6-311+G(d,p) or larger	Provides sufficient flexibility for accurate geometry and energy calculations.[5]
Solvent Model	PCM or SMD	Implicit solvent models to simulate degradation in aqueous or organic media.[5][7]

Key Quantum Chemical Stability Descriptors

The stability of a molecule is intimately linked to its electronic structure. Several calculated parameters serve as powerful indicators of reactivity.

- HOMO-LUMO Gap (ΔE):** The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical stability. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a reactive state.[8][9]
- Chemical Hardness (η):** Related to the HOMO-LUMO gap, chemical hardness measures the resistance of a molecule to a change in its electron distribution. Harder molecules, which have a larger HOMO-LUMO gap, are less reactive and therefore more stable.[8]
- Molecular Electrostatic Potential (MEP):** An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), predicting where a molecule is most likely to interact with other reagents, including protons, water, or oxidizing agents.[7]



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Workflow for theoretical stability assessment.

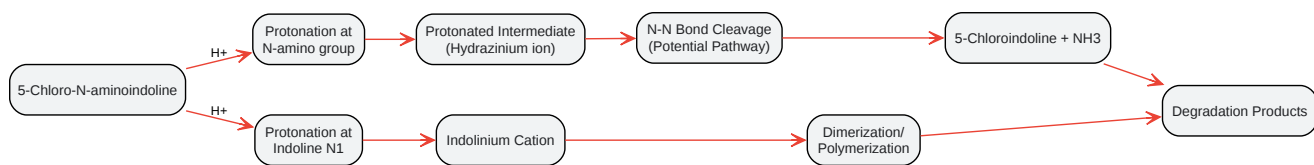
Predicted Stability Profile of 5-Chloro-N-aminindoline

While specific experimental data for this exact molecule is scarce, its stability profile can be reliably predicted by analyzing its constituent parts and drawing on the well-established chemistry of indoles, anilines, and N-amino compounds.[10]

Structure of 5-Chloro-N-aminindoline.

Hydrolytic Stability

The indoline nucleus is generally susceptible to degradation in strong acidic conditions.[10] The primary mechanism involves protonation. For **5-Chloroaminindoline**, there are two likely sites for initial protonation: the indoline nitrogen (N1) and the terminal nitrogen of the N-amino group. Protonation would generate an indolinium cation, which can be reactive. However, the N-amino group is expected to be more basic and thus the more likely site of protonation. The resulting hydrazinium ion could undergo further reactions, potentially including cleavage of the N-N bond or acting as a leaving group to facilitate ring-opening. The electron-rich pyrrole ring, specifically the C3 position in related indoles, is also a site for electrophilic attack by protons, leading to resonance-stabilized cations that can dimerize or polymerize.[10]



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Predicted acid-catalyzed degradation pathways.

The indoline ring system is considerably more stable under basic conditions.[10] The primary event is the deprotonation of a nitrogen atom. The N-amino group is less acidic than the N-H of a standard indoline, but under strongly basic conditions, deprotonation could occur. The resulting anion is general resonance-stabilized and less prone to the rapid degradation pathways seen in acid.[10] Therefore, significant hydrolytic degradation is not anticipated under mild to moderate basic conditions unless other reactive species are present.

Oxidative Stability

The N-amino group is a primary site of concern for oxidative degradation. It is structurally analogous to a hydrazine derivative, which are known to be susceptible to oxidation. Oxidizing agents could lead to the formation of radical species, diazene intermediates, or cleavage of the N-N bond. The electron-rich aromatic system can also be a target for strong oxidizing agents, though this is generally less favorable than oxidation at the N-amino moiety. For degradation studies using agents like hydrogen peroxide are essential to probe this vulnerability.[11]

Photostability

Photodegradation is a critical concern for many pharmaceutical compounds.[12][13] Aromatic systems and molecules with heteroatoms containing lone pairs of electrons can absorb UV or visible light, leading to an excited state that can undergo chemical reactions. The carbon-chlorine bond is known susceptible to photolytic cleavage, which can proceed via a radical mechanism, leading to a host of degradation products. The presence of the N-amino group further increases the likelihood of photoreactivity. ICH Q1B guidelines mandate testing to assess this risk.[12][14]

N-Amino Group Instability: Parallels to N-Chloro-Amino Acids

The N-amino group warrants special consideration. In aqueous solutions, especially those treated with chlorine-based disinfectants or in the presence of certain excipients, in-situ formation of an N-chloro species on the terminal amine is a possibility. N-chloro-amino acids are known to undergo spontaneous decomposition through pathways like concerted Grob fragmentation.[15][16] This reaction involves the simultaneous decarboxylation and dechlorination to form an imine, which rapidly hydrolyzes to an amine and a carbonyl compound.[17][18] A similar concerted fragmentation of a transient N-chloro-N'-aminoindoline derivative could be a plausible and rapid degradation pathway, leading to the formation of 5-chloroindoline and other byproducts.

Table 2: Summary of Predicted Stability Risks

Stress Factor	Predicted Stability	Key Susceptible Moiety	Predicted Mechanism
Strong Acid	Low	N-amino group, Indoline N1	Protonation, N-N bond cleavage, polymerization.[10]
Base	High	N/A	Relatively stable; deprotonation to a stable anion.[10]
Oxidation	Moderate to Low	N-amino group	Radical formation, N-N bond cleavage.
Light/UV	Moderate to Low	C-Cl bond, N-amino group	Homolytic cleavage of C-Cl bond, radical reactions.[13]
Thermal	Moderate	Entire Molecule	To be determined by experimental methods like DSC.[19]

Proposed Experimental Workflow for Stability Verification

Theoretical predictions must be validated by empirical data. A forced degradation (or stress testing) study is the cornerstone of this process, designed intentionally degrade the API to identify potential degradants and validate that analytical methods can detect them.[20]

Step-by-Step Forced Degradation Protocol

- Preparation: Prepare solutions of **5-Chloro-N-aminoindoline** in appropriate solvents (e.g., water, methanol, acetonitrile/water). A typical concentration is 1 mg/mL.
- Stress Conditions: Subject the solutions to a matrix of stress conditions as outlined in Table 3. Include a control sample protected from the stressor each condition.
- Time Points: Sample the reactions at multiple time points (e.g., 0, 2, 4, 8, 24 hours) or until approximately 5-20% degradation is achieved. This level of degradation is ideal for detecting and identifying byproducts without overly complex chromatograms.[10]
- Quenching: Neutralize the samples after the desired time point to halt the degradation reaction.
- Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with UV and Mass Spectrometric (MS) detection, to separate the parent API from all degradation products.
- Characterization: For significant degradants, perform structural elucidation using techniques like high-resolution MS/MS and NMR.[21]

Table 3: Typical Forced Degradation Study Conditions

Condition	Stress Agent	Temperature	Duration
Acid Hydrolysis	0.1 M HCl	60°C	Up to 24h
Base Hydrolysis	0.1 M NaOH	60°C	Up to 24h
Oxidation	3% H ₂ O ₂	Room Temp	Up to 24h
Thermal	Solid & Solution	80°C	Up to 72h
Photolytic	Solid & Solution	Ambient	ICH Q1B exposure levels[12]

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D [label="4. Quench Reaction\n(Neutralize)"];
E [label="5. Analyze via HPLC-UV/MS\n(Separate Degradants)"];
F [label="6. Identify & Characterize\n(Mass Balance, MS/MS, NMR)"];
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B -> C;
C -> D;
D -> E;
E -> F;
F -> G;

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G -> H;
}

Workflow for an experimental forced degradation study.

Conclusion and Strategic Implications

The theoretical analysis of **5-Chloro-N-aminoindoline** predicts a molecule with notable stability risks, primarily under acidic, oxidative, and photolytic conditions. The N-amino group is identified as a key liability, being susceptible to protonation-driven degradation and oxidation. Furthermore, the C-C presents a known chromophore for photolytic instability. Conversely, the molecule is expected to exhibit good stability in neutral to basic environments the absence of light and strong oxidants.

These in silico insights provide actionable guidance for drug development professionals. Priority should be given to developing formulations buffered neutral or slightly alkaline pH. Protection from light through appropriate packaging, such as amber vials or opaque blister packs, will be mandatory. [13] selection of excipients must be carefully managed to avoid those with oxidative potential. The predicted degradation pathways inform the developer stability-indicating analytical methods, ensuring that all relevant impurities can be monitored throughout the product's lifecycle. By integrating these theoretical predictions early in the development process, researchers can proactively mitigate risks, saving significant time and resources while ensure the development of a safe and stable final drug product.

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